1-(4-Trifluoromethanesulfonylphenyl)piperazine
Overview
Description
1-(4-Trifluoromethanesulfonylphenyl)piperazine is a chemical compound with the CAS Number: 845616-92-4 . It has a molecular weight of 294.3 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Trifluoromethanesulfonylphenyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name for this compound is 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperazine . The InChI code is 1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 .Scientific Research Applications
Conformational Studies and Stereodynamics
The stereodynamic behavior of compounds including 1-(trifluoromethylsulfonyl)piperidine and 1,4-bis(trifluoromethylsulfonyl)piperazine was studied through low-temperature NMR spectroscopies. These studies provide insights into the conformers' ratios and orientations, which are essential for understanding the intramolecular interactions and reactivity of such molecules. The research suggests that the preferred conformers are those with the CF3 group directed outward from the ring, influenced by interactions between the oxygen atoms of the CF3SO2N groups and the equatorial hydrogens. This research helps in the design and synthesis of new molecules with desired properties and functionalities (Shainyan et al., 2008).
Anticancer Activity
1,2,4-Triazine derivatives bearing the piperazine amide moiety have been synthesized and investigated for their potential anticancer activities. These compounds, specifically targeting breast cancer cells, provide a foundation for the development of new therapeutic agents. Certain derivatives were found to be promising antiproliferative agents, comparing favorably with cisplatin, a known effective anticancer drug. This highlights the potential of piperazine derivatives as a scaffold for the development of novel anticancer compounds (Yurttaş et al., 2014).
Adenosine A2B Receptor Antagonism
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was designed, synthesized, and characterized as A2B adenosine receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, with specific compounds showing promising pharmacological profiles. This research underscores the utility of piperazine derivatives in the development of receptor-specific drugs, contributing to the pharmacological targeting of diseases mediated by the adenosine A2B receptor (Borrmann et al., 2009).
properties
IUPAC Name |
1-[4-(trifluoromethylsulfonyl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLJCXQUPUPXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethanesulfonylphenyl)piperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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